

A Comparative Guide to the NMR Characterization of endo-BCN-PEG3-NH-Boc

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Compound of Interest

Compound Name: *endo-BCN-PEG3-NH-Boc*

Cat. No.: *B607317*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) characterization of **endo-BCN-PEG3-NH-Boc**, a heterobifunctional linker crucial for advancements in bioconjugation, drug delivery, and the development of targeted therapeutics like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Understanding the precise structural features of this linker through NMR is paramount for ensuring the quality, consistency, and efficacy of the final conjugated molecule.

This document outlines the key ^1H and ^{13}C NMR spectral data for **endo-BCN-PEG3-NH-Boc** and compares it with a related alternative. It also provides a detailed, standardized experimental protocol for acquiring high-quality NMR spectra and includes a visual representation of the characterization workflow.

Performance Comparison: ^1H and ^{13}C NMR Data

The following tables summarize the quantitative ^1H and ^{13}C NMR data for **endo-BCN-PEG3-NH-Boc** and a comparable alternative, endo-BCN-PEG2-NH-Boc. Chemical shifts (δ) are reported in parts per million (ppm). The data for the target compound is based on predicted values from spectral data of similar structures, as publicly available, experimentally derived spectra are limited.

Table 1: Comparative ^1H NMR Data (400 MHz, CDCl_3)

Assignment	endo-BCN-PEG3-NH-Boc (Predicted)	endo-BCN-PEG2-NH-Boc (Predicted)
-C(CH ₃) ₃ (Boc)	~1.44 (s, 9H)	~1.44 (s, 9H)
-NH- (Carbamate)	~5.0 (br s, 1H)	~5.1 (br s, 1H)
-CH ₂ -NH- (Boc)	~3.3-3.4 (m, 2H)	~3.3-3.4 (m, 2H)
PEG Backbone (-O-CH ₂ -CH ₂ -O-)	~3.5-3.7 (m, 12H)	~3.5-3.7 (m, 8H)
-CH ₂ -O-CO- (BCN side)	~4.0-4.1 (m, 2H)	~4.0-4.1 (m, 2H)
BCN Protons (-CH-, -CH ₂ -)	~0.8-2.5 (m, 13H)	~0.8-2.5 (m, 13H)

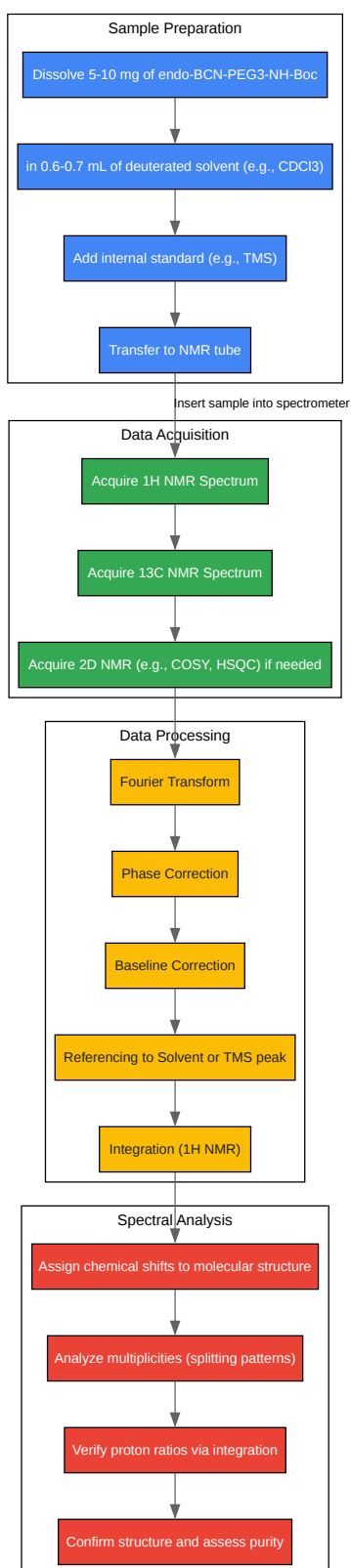
Note: 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet, and 'br s' denotes broad singlet. The integration values (e.g., 9H) correspond to the number of protons.

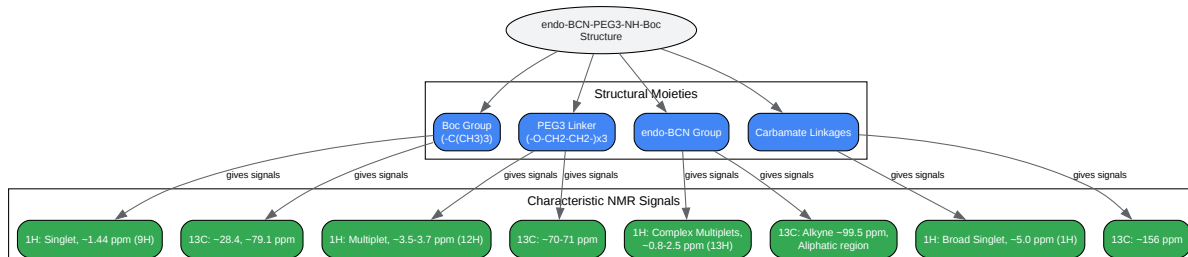
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Assignment	endo-BCN-PEG3-NH-Boc (Predicted)	endo-BCN-PEG2-NH-Boc (Predicted)
-C(CH ₃) ₃ (Boc)	~28.4	~28.4
-C(CH ₃) ₃ (Boc)	~79.1	~79.1
-NH-CO-O- (Boc Carbamate)	~156.1	~156.1
PEG Backbone (-O-CH ₂ -CH ₂ -O-)	~70.0-71.0	~70.0-71.0
-CH ₂ -NH- (Boc)	~40.3	~40.3
-CH ₂ -O-CO- (BCN side)	~65.0	~65.0
BCN Carbons (-C≡C-, -CH-, -CH ₂ -)	~99.5, ~33.5, ~29.0, ~21.5, ~17.0	~99.5, ~33.5, ~29.0, ~21.5, ~17.0
-O-CO-NH- (Carbamate)	~156.5	~156.5

Experimental Workflow and Structure-Spectra Relationship

The following diagrams illustrate the experimental workflow for NMR characterization and the logical relationships between the structure of **endo-BCN-PEG3-NH-Boc** and its expected NMR signals.





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